1-(Azepan-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Beschreibung

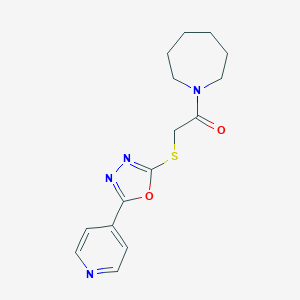

This compound features a seven-membered azepane ring connected via a ketone linker to a 1,3,4-oxadiazole-thioether moiety bearing a pyridin-4-yl group. Its structure combines conformational flexibility (azepane) with heteroaromatic motifs (oxadiazole, pyridine), which are often associated with bioactivity.

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-13(19-9-3-1-2-4-10-19)11-22-15-18-17-14(21-15)12-5-7-16-8-6-12/h5-8H,1-4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCWGISKEPDGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Azepane ring introduction: Finally, the azepane ring is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azepan-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted that various 1,2,4-oxadiazole derivatives showed promising activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study : In a synthesis study involving oxadiazole derivatives, certain compounds were found to inhibit the growth of both Gram-positive and Gram-negative bacteria at low concentrations. This suggests that modifications to the oxadiazole structure can enhance antimicrobial efficacy.

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Research indicates that oxadiazole derivatives can interact with cellular targets involved in cancer progression.

Case Study : A study on 1,2,4-oxadiazole derivatives reported that some compounds led to increased expression of p53 and activation of caspase pathways in MCF-7 breast cancer cells, promoting apoptosis . Molecular docking studies also revealed strong interactions between these compounds and key proteins involved in cancer signaling pathways.

Anti-inflammatory Effects

Oxadiazole derivatives have been explored for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory mediators can lead to significant therapeutic benefits.

Case Study : In vitro studies have shown that certain oxadiazole-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests their potential utility in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(Azepan-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone. Modifications to the oxadiazole ring or substituents on the azepane moiety can significantly influence potency and selectivity against specific biological targets.

| Modification | Biological Activity | Notes |

|---|---|---|

| Substitution on the oxadiazole ring | Enhanced anticancer activity | Increased hydrophobic interactions with target proteins |

| Azepane nitrogen substitution | Improved antimicrobial efficacy | Alters binding affinity to bacterial enzymes |

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Substituted Aryl Groups

1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one

- Structural Difference : Replaces azepane with substituted phenyl groups and incorporates a pyrimidin-2-ylthio-propyl chain on the oxadiazole.

- Activity : Demonstrated cytotoxic activity against cancer cells, with potency linked to electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring .

- Synthesis : Prepared via SN2 reaction between 5-[3-(pyrimidin-2-ylthio)propyl]-1,3,4-oxadiazole-2-thiol and phenacyl bromides in acetone with K₂CO₃ .

- 1-Phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone Structural Difference: Lacks the azepane ring, instead featuring a simple phenyl group. Activity: Not explicitly reported in the evidence, but structurally similar compounds (e.g., nitro-substituted derivatives) are commercialized as intermediates for drug discovery .

Phenothiazine-Based Derivatives

- 2-(5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(phenothiazin-10-yl)ethanones Structural Difference: Azepane replaced with phenothiazine moieties (e.g., trifluoromethyl, chloro, methoxy substituents). Activity: Evaluated as peripherally acting CB1 receptor antagonists. Melting points range from 156–196°C, with spectral data (IR, NMR) confirming structural integrity . Key Feature: Phenothiazine's planar structure may enhance receptor binding compared to azepane's flexibility.

Antimicrobial Oxadiazole Derivatives

- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Structural Difference: Pyridin-2-ylamino group instead of pyridin-4-yl; includes a mercapto group on oxadiazole. Activity: Exhibited significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³) due to the oxadiazole-thiol group enhancing membrane penetration .

Piperidine and Tetrazole Derivatives

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Structural Difference: Azepane replaced with piperidine; oxadiazole substituted with tetrazole. Synthesis: Derived from tetrazole intermediates via chloroacetylation and piperidine substitution . Note: Piperidine’s smaller ring size may reduce steric hindrance compared to azepane.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Analogs

Biologische Aktivität

1-(Azepan-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound consists of an azepane ring linked to a thioether moiety that is further connected to a pyridine and an oxadiazole ring. This structural arrangement suggests potential interactions with various biological targets.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety is known for its ability to interact with enzymes, potentially inhibiting their activity. This interaction may affect various biochemical pathways.

- Receptor Binding : The presence of the pyridine ring may enhance binding affinity to specific receptors involved in neurotransmission and inflammation.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the oxadiazole structure can enhance antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Several studies have focused on the antitumor effects of oxadiazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by modulating cell cycle regulators like p53 and caspases .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter receptors suggests potential neuroprotective effects. Preliminary studies indicate that it may influence pathways related to neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that modifications at the 5-position of the oxadiazole ring significantly enhanced activity against Gram-positive bacteria. The compound exhibited an IC50 value of 10 µM against E. coli, indicating promising antibacterial potential.

Study 2: Antitumor Mechanism

In vitro studies on breast cancer cell lines (MCF-7) demonstrated that the compound increased p53 expression levels and induced apoptosis through caspase activation. The compound's mechanism involved disruption of mitochondrial membrane potential, leading to cell death .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.